molecular formula C17H16N4O3 B3125111 N-(3,4-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide CAS No. 321533-69-1

N-(3,4-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

Cat. No.: B3125111
CAS No.: 321533-69-1
M. Wt: 324.33 g/mol
InChI Key: LRJUHOOCAOYJCS-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the nicotinic acid derivative, which undergoes amide formation with 3,4-dimethoxyaniline. This intermediate is then subjected to a cyclization reaction with hydrazine derivatives to introduce the 1H-pyrazol-1-yl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction can produce amines or alcohols, and substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a nicotinamide core with both a dimethoxyphenyl group and a pyrazolyl group makes it a versatile compound for various research applications .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-6-pyrazol-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-23-14-6-5-13(10-15(14)24-2)20-17(22)12-4-7-16(18-11-12)21-9-3-8-19-21/h3-11H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJUHOOCAOYJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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